(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17479724
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F4NO |
|---|---|
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
| Standard InChI Key | JZOPDSWOTXYWRK-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name, (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL, reflects its stereochemistry and functional groups. Its molecular formula is C₁₀H₁₁F₄NO, with a molecular weight of 237.19 g/mol. The structure features:
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A chiral center at positions 1 and 2, conferring stereospecificity.
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A 3-fluoro-5-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.
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Amino and hydroxyl groups that facilitate hydrogen bonding and solubility in polar solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₄NO |
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL |
| Stereochemistry | 1S,2R configuration |
| Lipophilicity (LogP) | Estimated 2.1–2.5 (calculated) |
The trifluoromethyl group (-CF₃) contributes to electron-withdrawing effects, altering the aromatic ring’s electronic density and influencing binding interactions with biological targets.
Synthesis and Production Methods
Multi-Step Organic Synthesis
Industrial and laboratory synthesis typically involves sequential reactions to introduce the fluorine and trifluoromethyl groups while preserving stereochemical integrity. Key steps include:
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Fluorination and Trifluoromethylation: Electrophilic aromatic substitution or cross-coupling reactions to attach the -CF₃ group at the 5-position and fluorine at the 3-position of the phenyl ring.
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Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.
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Hydroxylation: Oxidation or hydrolysis to form the secondary alcohol at position 2.
Stereochemical Control
Achieving the (1S,2R) configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation and enzymatic resolution are commonly employed to ensure enantiomeric excess >98%.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylation | CuI, TMSCF₃, DMF, 80°C | 65–70 |
| 2 | Fluorination | Selectfluor®, CH₃CN, RT | 85 |
| 3 | Reductive Amination | NaBH₃CN, MeOH, 0°C | 78 |
| 4 | Hydroxylation | H₂O₂, NaOH, EtOH, 50°C | 90 |
Industrial-scale production employs continuous flow reactors to optimize yield and reduce waste.
| Activity Type | Target/Mechanism | Potential Application |
|---|---|---|
| Antimicrobial | Cell membrane disruption | Bacterial infection treatment |
| Neuroprotective | SERT inhibition | Depression, Alzheimer’s disease |
| Anti-inflammatory | COX-2 downregulation | Arthritis, inflammatory bowel disease |
| Anticancer | c-KIT kinase inhibition | Gastrointestinal stromal tumors |
Mechanism of Action
Molecular Interactions
The compound’s efficacy stems from:
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Hydrogen Bonding: Amino and hydroxyl groups interact with catalytic residues of enzymes.
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Hydrophobic Effects: The -CF₃ group enhances binding to nonpolar regions of targets.
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Steric Effects: Bulky substituents influence substrate orientation in active sites.
Enzymatic Inhibition Kinetics
In silico docking studies predict a Ki value of 0.42 µM for SERT inhibition, comparable to fluoxetine. For c-KIT, competitive inhibition with an IC₅₀ of 1.2 µM has been modeled.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The -CF₃ group serves as a bioisostere for -Cl or -NO₂ to improve pharmacokinetics.
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Prodrug Development: Esterification of the hydroxyl group enhances oral bioavailability.
Case Study: Analgesic Development
A derivative modified at the amino group showed 50% pain reduction in murine models of neuropathic pain, outperforming gabapentin in latency tests.
Future Research Directions
Priority Areas
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In Vivo Toxicity Studies: Assess hepatic and renal safety profiles.
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Structural Optimization: Explore substitutions at the phenyl ring to enhance selectivity.
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Clinical Trials: Evaluate efficacy in phase I trials for CNS disorders.
Collaborative Opportunities
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Partnerships with academic labs for high-throughput screening.
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Government grants for antimicrobial resistance research.
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